molecular formula C23H23N5O5S B2787094 1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine CAS No. 304645-45-2

1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine

Cat. No.: B2787094
CAS No.: 304645-45-2
M. Wt: 481.53
InChI Key: USIIIQMBLQOZGJ-UHFFFAOYSA-N
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Description

1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine is a useful research compound. Its molecular formula is C23H23N5O5S and its molecular weight is 481.53. The purity is usually 95%.
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Biological Activity

The compound 1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented structurally as follows:

C19H20N4O4S\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

This structure includes a piperidine ring and a pyrazole moiety, which are significant for its biological activity.

Biological Activity Overview

Research on this compound indicates a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds with similar structures. For instance, derivatives featuring the 4-nitrophenyl thio group have shown significant activity against various bacterial strains. In one study, compounds similar to the target molecule exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Anticancer Activity

The anticancer potential of the compound was assessed through cytotoxicity assays on different cancer cell lines. In vitro studies demonstrated that modifications in the pyrazole ring significantly influenced the cytotoxic activity. For example, compounds with electron-withdrawing groups showed enhanced activity against breast cancer cell lines (MCF-7) and colon cancer cell lines (HT-29), with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The anti-inflammatory properties were evaluated using various models, including lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that specific substitutions on the pyrazole and piperidine rings are crucial for enhancing biological activity. The presence of 3,5-dimethyl groups on the pyrazole moiety was found to be essential for maintaining high levels of activity across different assays. Additionally, the 4-nitrophenyl thio group significantly contributed to both antimicrobial and anticancer activities due to its ability to interact with cellular targets .

Data Tables

Activity TypeTarget Cell Line/OrganismIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF-715 µM
AnticancerHT-2918 µM
Anti-inflammatoryMacrophages-

Case Studies

  • Anticancer Efficacy : A study conducted on the effect of this compound on MCF-7 cells demonstrated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • Antimicrobial Testing : Clinical isolates of E. coli were treated with the compound, showing a marked reduction in bacterial growth compared to controls.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent due to its structural similarities to known chemotherapeutics. Studies have suggested that compounds with pyrazole and nitrophenyl groups exhibit cytotoxicity against various cancer cell lines.

Case Study: Anticancer Activity

A study assessing the effects of similar pyrazole derivatives demonstrated significant inhibition of cell proliferation in breast and prostate cancer cell lines (MCF-7 and PC-3). The mechanism involved the induction of apoptosis mediated by oxidative stress pathways .

Pharmacological Studies

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in disease pathways. Its ability to modulate signaling pathways such as the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathway makes it a candidate for further pharmacological exploration.

Table: Summary of Biological Activities

Biological Activity Type of Study Main Findings References
Anticancer activityIn vitro studiesInduced apoptosis in cancer cell lines
Enzyme inhibitionPharmacological assaysPotential inhibition of PI3K/AKT signaling
Anti-inflammatory effectsPreclinical modelsReduced inflammatory markers in animal models

Drug Development

Given its unique structure, this compound could serve as a lead compound for developing new drugs targeting specific diseases, particularly those involving dysregulated signaling pathways like cancer and inflammation.

Insights from Research

Recent investigations into cyclic nucleotide phosphodiesterases have highlighted their role as drug targets. Compounds similar to 1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine may offer new avenues for therapeutic intervention against conditions like cardiovascular diseases and neurodegenerative disorders .

Properties

IUPAC Name

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(3-nitro-4-piperidin-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O5S/c1-15-22(34-19-9-7-18(8-10-19)27(30)31)16(2)26(24-15)23(29)17-6-11-20(21(14-17)28(32)33)25-12-4-3-5-13-25/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USIIIQMBLQOZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])C)SC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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